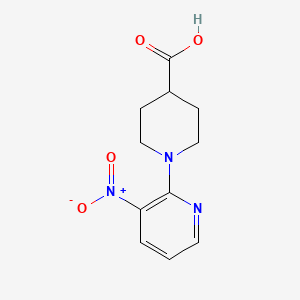

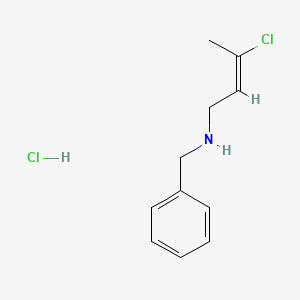

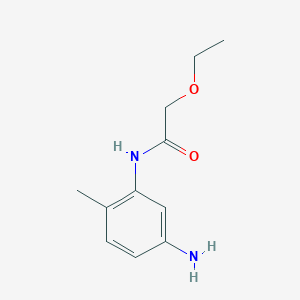

1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Drug Design and Synthesis

The compound is used in the design and synthesis of drugs . It is a significant synthetic fragment for designing drugs and plays a crucial role in the pharmaceutical industry . Its derivatives are present in more than twenty classes of pharmaceuticals .

Anticancer Applications

Piperidine derivatives, including “1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid”, are utilized as anticancer agents . They are being used in different ways to combat various types of cancer .

Antiviral Applications

Piperidine derivatives are also used as antiviral agents . They have shown effectiveness in inhibiting the replication of various viruses .

Antimalarial Applications

These compounds have been used in the treatment of malaria . They have shown potential in inhibiting the growth of Plasmodium parasites, which cause malaria .

Antimicrobial and Antifungal Applications

Piperidine derivatives are used as antimicrobial and antifungal agents . They have shown effectiveness in inhibiting the growth of various bacteria and fungi .

Antihypertensive Applications

These compounds are used in the treatment of hypertension . They have shown potential in reducing high blood pressure .

Analgesic and Anti-inflammatory Applications

Piperidine derivatives are used as analgesic and anti-inflammatory agents . They have shown effectiveness in relieving pain and reducing inflammation .

Anti-Alzheimer, Antipsychotic, and Anticoagulant Applications

These compounds are used in the treatment of Alzheimer’s disease, psychotic disorders, and to prevent blood clots . They have shown potential in inhibiting the progression of Alzheimer’s disease, managing psychotic symptoms, and preventing the formation of blood clots .

Mecanismo De Acción

Target of Action

It’s worth noting that piperidine derivatives have been known to interact with gaba (γ-aminobutyric acid) receptors , which play a crucial role in inhibitory neurotransmission in the central nervous system.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound . Nitropyridines have been known to undergo reactions involving the migration of the nitro group , which could potentially influence its interaction with its targets.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of 1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid . .

Propiedades

IUPAC Name |

1-(3-nitropyridin-2-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c15-11(16)8-3-6-13(7-4-8)10-9(14(17)18)2-1-5-12-10/h1-2,5,8H,3-4,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAAHRDLCVCDAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Nitropyridin-2-yl)piperidine-4-carboxylic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

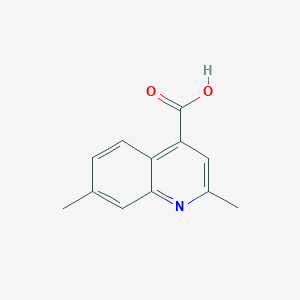

![4-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid](/img/structure/B1317887.png)

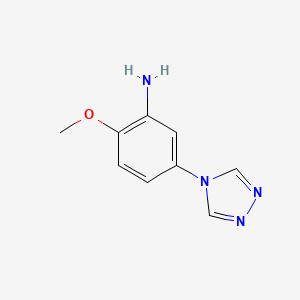

![[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1317910.png)

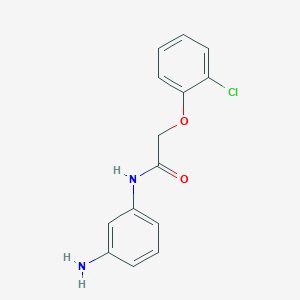

![[2-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine](/img/structure/B1317914.png)